An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylhydrazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Nitro-4-(trifluoromethyl)phenylhydrazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Nitro-4-(trifluoromethyl)phenylhydrazine, a key building block in modern medicinal chemistry. The document details its synthesis, reactivity, and applications, with a particular focus on its utility in the construction of complex heterocyclic scaffolds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical experimental protocols.
Introduction: The Significance of Fluorinated Building Blocks in Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety for its ability to enhance these properties. 2-Nitro-4-(trifluoromethyl)phenylhydrazine emerges as a critical reagent, combining the advantageous trifluoromethyl group with a versatile phenylhydrazine scaffold. The presence of the nitro group further modulates the reactivity of the aromatic ring and provides a handle for subsequent chemical transformations. This guide will delve into the essential chemical characteristics of this valuable compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective application in synthesis.
Physicochemical Properties
While a specific melting point for 2-Nitro-4-(trifluoromethyl)phenylhydrazine is not widely reported, data from the closely related compound, 4-(Trifluoromethyl)phenylhydrazine, suggests a melting point in the range of 63-65 °C[1][2]. It is a solid at room temperature.[3] It is expected to have low solubility in water but good solubility in polar organic solvents.[1][4]
| Property | Value | Source |
| CAS Number | 1513-50-4 | [3][5] |
| Molecular Formula | C₇H₆F₃N₃O₂ | [3][5] |
| Molecular Weight | 221.14 g/mol | [5] |
| Appearance | Solid | [3] |
| Melting Point | Estimated 63-65 °C (based on 4-(Trifluoromethyl)phenylhydrazine) | [1][2] |
| Solubility | Insoluble in water; Soluble in polar organic solvents. | [1][4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-Nitro-4-(trifluoromethyl)phenylhydrazine.
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands are expected for the N-H stretches of the hydrazine group, the aromatic C-H stretches, the C=C stretching of the aromatic ring, and the characteristic symmetric and asymmetric stretches of the nitro group.[11][12][13]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (hydrazine) | 3200-3400 |
| Aromatic C-H Stretch | 3000-3100 |
| Aromatic C=C Stretch | 1450-1600 |
| Asymmetric NO₂ Stretch | 1500-1560 |
| Symmetric NO₂ Stretch | 1335-1385 |
| C-F Stretch (trifluoromethyl) | 1000-1400 (multiple bands) |
Electron ionization mass spectrometry (EI-MS) of 2-Nitro-4-(trifluoromethyl)phenylhydrazine would be expected to show a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern would likely involve the loss of small neutral molecules such as NO₂, and fragments characteristic of the trifluoromethylphenyl group.[14][15][16][17]
Synthesis and Reactivity
The synthesis of 2-Nitro-4-(trifluoromethyl)phenylhydrazine is a key aspect for its utilization. Understanding its reactivity is paramount for designing synthetic routes to target molecules.
Synthetic Protocol
A plausible and efficient synthesis of 2-Nitro-4-(trifluoromethyl)phenylhydrazine involves the nucleophilic aromatic substitution of a suitable precursor with hydrazine. A common starting material is 4-chloro-3-nitrobenzotrifluoride.
The precursor, 4-chloro-3-nitrobenzotrifluoride, can be synthesized by the nitration of 4-chlorobenzotrifluoride.[18]
-
Reaction: Nitration of 4-chlorobenzotrifluoride using a nitrating agent such as a mixture of nitric acid and sulfuric acid, or ammonium nitrate with an ionic liquid catalyst.[18]
-
Rationale: The trifluoromethyl group is a meta-directing group, and the chloro group is an ortho, para-directing group. The nitration will predominantly occur at the position ortho to the chloro group and meta to the trifluoromethyl group, yielding the desired product.
The final step is the reaction of 4-chloro-3-nitrobenzotrifluoride with hydrazine hydrate.
-
Reaction: Nucleophilic aromatic substitution of the chlorine atom by the hydrazine.
-
Rationale: The presence of two strong electron-withdrawing groups (NO₂ and CF₃) activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chlorine atom by the nucleophilic hydrazine.
Experimental Protocol: Synthesis of 2-Nitro-4-(trifluoromethyl)phenylhydrazine
Materials:
-
4-chloro-3-nitrobenzotrifluoride
-
Hydrazine hydrate
-
Ethanol (or another suitable polar aprotic solvent)
-
Stirring apparatus
-
Reflux condenser
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-nitrobenzotrifluoride (1 equivalent) in ethanol.
-
Slowly add hydrazine hydrate (1.1-1.5 equivalents) to the solution at room temperature with stirring.
-
After the initial reaction subsides, heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Dry the purified product under vacuum to obtain 2-Nitro-4-(trifluoromethyl)phenylhydrazine as a solid.
Reactivity Profile and the Fischer Indole Synthesis
The hydrazine moiety in 2-Nitro-4-(trifluoromethyl)phenylhydrazine is the primary center of its reactivity, most notably in the Fischer indole synthesis.[19][20][21][22]
The Fischer indole synthesis is a powerful acid-catalyzed reaction that produces an indole from an arylhydrazine and an aldehyde or ketone.[20][22][23] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[20][20]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the indole ring.[20][22]
Experimental Protocol: Fischer Indole Synthesis of a 7-Nitro-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole
Materials:
-
2-Nitro-4-(trifluoromethyl)phenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid (or another suitable acid catalyst like polyphosphoric acid)
-
Stirring apparatus
-
Reflux condenser
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a round-bottom flask, dissolve 2-Nitro-4-(trifluoromethyl)phenylhydrazine (1 equivalent) and cyclohexanone (1.1 equivalents) in glacial acetic acid.
-
Heat the mixture to reflux with stirring for 2-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
The crude product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water to remove the acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
-
Dry the purified product to obtain the 7-Nitro-5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazole.
}
Fischer Indole Synthesis Workflow
Applications in Drug Development and Medicinal Chemistry
2-Nitro-4-(trifluoromethyl)phenylhydrazine serves as a versatile building block for the synthesis of a wide array of bioactive molecules. The resulting indole structures are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[24][25][26]
The nitro and trifluoromethyl substituents on the indole ring, derived from the starting hydrazine, offer opportunities for further functionalization and for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds. The electron-withdrawing nature of these groups can influence the electron density of the indole ring system, affecting its interactions with biological targets.
}
Applications in Medicinal Chemistry
Safety and Handling
2-Nitro-4-(trifluoromethyl)phenylhydrazine is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed or inhaled.[3][5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Nitro-4-(trifluoromethyl)phenylhydrazine is a valuable and versatile building block in organic synthesis, particularly for the construction of medicinally relevant indole-containing scaffolds. Its synthesis is achievable through straightforward chemical transformations, and its reactivity, dominated by the hydrazine moiety, is well-suited for the renowned Fischer indole synthesis. The presence of both a nitro and a trifluoromethyl group provides unique electronic properties and opportunities for further chemical modification. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to empower researchers in their pursuit of novel therapeutic agents.
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